molecular formula C9H13BO3 B1521717 [4-(1-Methoxyethyl)phenyl]boronic acid CAS No. 945723-15-9

[4-(1-Methoxyethyl)phenyl]boronic acid

Cat. No. B1521717
M. Wt: 180.01 g/mol
InChI Key: MXJVIYUOJJYGRL-UHFFFAOYSA-N
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Description

“[4-(1-Methoxyethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 945723-15-9 and a molecular weight of 180.01 .


Synthesis Analysis

While specific synthesis methods for “[4-(1-Methoxyethyl)phenyl]boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The linear formula for “[4-(1-Methoxyethyl)phenyl]boronic acid” is C9H13BO3 .


Chemical Reactions Analysis

Boronic acids, including “[4-(1-Methoxyethyl)phenyl]boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

“[4-(1-Methoxyethyl)phenyl]boronic acid” is a solid substance that is stored at normal temperatures . Its molecular weight is 180.01 .

Scientific Research Applications

  • Formation of Tetraarylpentaborates : Research by Nishihara, Nara, and Osakada (2002) explored the reactions of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. This study demonstrated the formation of cationic rhodium complexes with new tetraarylpentaborates, which have implications for understanding complex chemical structures and reactions (Nishihara, Nara, & Osakada, 2002).

  • Carbohydrate-Binding Boronic Acids : Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids. They found that ortho-hydroxyalkyl arylboronic acids can complex model glycopyranosides under physiologically relevant conditions. This discovery is significant for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

  • N-B Interaction in Arylboronate Systems : Zhu et al. (2006) conducted a structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. Their findings are crucial for the design of future chemosensing technologies based on arylboronate scaffolds targeting substances like saccharides and catecholamines (Zhu et al., 2006).

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid. This study contributes to understanding the photophysical properties of boronic acid derivatives in various environments (Geethanjali et al., 2015).

  • Multifunctional Compounds for Various Applications : Zhang et al. (2017) explored the structure of multifunctional compounds involving boronic acids, which have applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

  • D-Mannitol Esters of Boronic Acids : Lopalco et al. (2017) studied D-mannitol esters of 4-methoxybenzeneboronic acid, focusing on their solubility and characterization. This research has implications for the formulation of future boronic acid drugs (Lopalco et al., 2017).

  • Optical Modulation of Phenyl Boronic Acid-Grafted Materials : Mu et al. (2012) investigated the structure-function relationship for optical modulation in phenyl boronic acid-grafted materials. This has potential applications in nanotechnology and materials science (Mu et al., 2012).

  • Biomedical Applications of Boronic Acid Polymers : Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in biomedical applications, including the treatment of various diseases. Their unique reactivity and solubility make them valuable in this domain (Cambre & Sumerlin, 2011).

  • Dehydrative Condensation Catalysis : Wang, Lu, and Ishihara (2018) explored the use of phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, which is significant for synthetic chemistry applications (Wang, Lu, & Ishihara, 2018).

  • Nanomaterials for Drug Delivery : Stubelius, Lee, and Almutairi (2019) discussed the incorporation of boronic acids into nanomaterials for enhanced drug delivery efficiency. They emphasized the unique chemistry of boronic acids for biological applications (Stubelius, Lee, & Almutairi, 2019).

Safety And Hazards

“[4-(1-Methoxyethyl)phenyl]boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . Safety measures include washing hands and face thoroughly after handling, and seeking medical attention if irritation persists .

properties

IUPAC Name

[4-(1-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVIYUOJJYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672389
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Methoxyethyl)phenyl]boronic acid

CAS RN

945723-15-9
Record name [4-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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